N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide - 1207059-56-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Catalog Number: EVT-2927864
CAS Number: 1207059-56-0
Molecular Formula: C20H22ClF3N4O2
Molecular Weight: 442.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(((2-(3-(1-(3-(3-Cyanophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)phenyl)pyrimidin-5-yl)oxy)methyl)-1-methylpiperidin-1-ium chloride monohydrate

Compound Description: This compound is a pyrimidine derivative characterized by its chloride monohydrate salt form. The reported research focuses on its crystal structure analysis, providing insights into its molecular geometry and packing arrangement. []

Relevance: Both this compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide share a core pyrimidine ring substituted with an oxymethyl-linked piperidine moiety. The presence of these common structural elements suggests potential similarities in their physicochemical properties and biological activities. []

Acrizanib (LHA510)

Compound Description: Acrizanib is a potent, small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). [] Specifically designed for topical ocular delivery, it demonstrates efficacy in treating neovascular age-related macular degeneration by inhibiting choroidal neovascularization (CNV). []

Relevance: Although structurally distinct from N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, acrizanib falls under the same broad category of VEGFR inhibitors. This shared mechanism of action, targeting angiogenesis, makes it a relevant compound for comparison. []

N-[3, 5-Bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (Compound 1)

Compound Description: Compound 1 is a pyrimidine derivative exhibiting inhibitory activity against the transcription factors NF-κB and AP-1. [] Research highlights its potential as an anti-inflammatory agent, with structure-activity relationship (SAR) studies focusing on improving its oral bioavailability and gastrointestinal permeability. []

Relevance: This compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide belong to the same class of substituted pyrimidines. Notably, both compounds feature a chlorine atom and a trifluoromethyl group attached to the pyrimidine ring, suggesting potential similarities in their pharmacological profiles. []

2-Methyl Analogue of Compound 1 (Compound 81)

Compound Description: This compound is a modified version of Compound 1, with a methyl group replacing the chlorine atom at the 2-position of the pyrimidine ring. [] Studies indicate that this substitution maintains in vitro activity comparable to Compound 1 while improving its Caco-2 permeability, a crucial factor for oral bioavailability. []

Relevance: The development of Compound 81 highlights the impact of even minor structural modifications on the pharmacological properties of pyrimidine derivatives. Comparing its activity and permeability profile with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can provide valuable insights into the structure-activity relationships within this class of compounds. []

2-Chloro-N(6)-cyclopentyladenosine (CCPA)

Compound Description: CCPA acts as a potent antagonist of the human adenosine A3 receptor (A3AR). [] Studies demonstrate its ability to competitively inhibit the effects of A3AR agonists, highlighting its potential as a pharmacological tool for studying A3AR signaling. []

Relevance: Although CCPA targets a different receptor system than N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, it exemplifies the pharmacological relevance of chlorine-substituted compounds in modulating receptor activity. This finding underscores the importance of exploring the potential off-target effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide at A3ARs. []

Venetoclax

Compound Description: Venetoclax is a potent, selective BCL-2 inhibitor used clinically to treat various blood cancers. [] Research focuses on understanding its metabolic pathways, identifying potential oxidative impurities, and characterizing unusual metabolites formed during its breakdown. []

Relevance: While structurally dissimilar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, venetoclax represents a successful example of a drug targeting a specific protein-protein interaction. [] Studying its metabolic profile and potential off-target effects can provide valuable insights for the development of novel therapeutics, including those with structural similarities to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide. []

Venetoclax N-oxide (VNO)

Compound Description: VNO is identified as a potential oxidative impurity formed during venetoclax degradation under oxidative stress conditions. [] It is generated by oxidizing the piperazine nitrogen of venetoclax. []

Relevance: Understanding the formation and potential toxicity of VNO is crucial for ensuring the safety and efficacy of venetoclax. While not directly related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, it highlights the importance of investigating the metabolic stability and potential degradation pathways of structurally related compounds. []

Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: VHA is another oxidative impurity detected during venetoclax degradation. It is formed from VNO via a Meisenheimer rearrangement, highlighting a possible degradation pathway for venetoclax. []

Relevance: Similar to VNO, characterizing VHA emphasizes the need to evaluate the metabolic fate of drug candidates and identify potential impurities. Although not directly related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, it highlights the importance of assessing the stability and potential degradation products of structurally similar compounds. []

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 exhibits potent fungicidal activity against plant pathogens, particularly Puccinia sorghi and Erysiphe graminis. [] It demonstrates superior efficacy compared to commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam, while exhibiting low toxicity to rats. []

Relevance: Both HNPC-A9229 and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide belong to the pyrimidine-4-amine class of compounds. This structural similarity, combined with HNPC-A9229's biological activity, suggests the potential for exploring the fungicidal properties of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide or its derivatives. []

N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

Compound Description: This series of thirteen novel compounds was designed as potential herbicides. [] Synthesized from 4-fluoroaniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, these derivatives demonstrated notable herbicidal activity, particularly against dicotyledonous weeds. []

Relevance: The presence of a substituted pyrimidine ring linked to a phenyl group through a nitrogen atom in these compounds aligns with the core structure of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide. This structural similarity, coupled with the herbicidal activity of the N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, suggests the potential for exploring the herbicidal properties of the target compound or its analogs. []

7-tert-Butyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

Compound Description: BCTP acts as a potent transient receptor potential vanilloid type 1 (TRPV1) antagonist, effectively blocking capsaicin and low pH-induced activation of the channel. [] Its analgesic properties, combined with a reduced propensity to induce hyperthermia compared to other TRPV1 antagonists, make it a promising candidate for chronic pain management. []

Relevance: While structurally distinct from N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, BCTP highlights the therapeutic potential of targeting ion channels for pain relief. This finding underscores the importance of investigating the potential interaction of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide with ion channels, including TRPV1. []

N-Phenylaminomethylthioacetylpyrimidine-2,4-diones

Compound Description: This novel series of compounds exhibits promising inhibitory activity against protoporphyrinogen IX oxidase (PPO). [] This enzyme is a key target for herbicide development, and these compounds offer a potential new avenue for weed control. []

Relevance: Structurally, the N-phenylaminomethylthioacetylpyrimidine-2,4-diones share a substituted pyrimidine core with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide. This common feature, coupled with their biological activity, suggests the possibility of exploring the herbicidal potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide or its derivatives. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (α7 nAChR). [] It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents without the distinct secondary component seen with other type II α7 PAMs. []

Relevance: Although structurally distinct from N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, A-867744 exemplifies the pharmacological relevance of targeting allosteric sites on receptors. This finding encourages the exploration of potential allosteric interactions of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide with its target receptor. []

(Z)-5-((1-(4-Chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione (Compound 26)

Compound Description: Compound 26 is a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). [] Research has focused on developing a scalable and reproducible synthesis for this compound due to its potential therapeutic implications. []

Relevance: Although structurally dissimilar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, Compound 26 exemplifies the pharmaceutical relevance of compounds containing both chlorine and trifluoromethyl substituents. This finding highlights the need to investigate the pharmacological profile and potential off-target effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide thoroughly. []

Tebuquine and Related 5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-Oxides

Compound Description: This series of compounds was investigated for its antimalarial activity. [] Studies have shown a correlation between their structure and potency against Plasmodium berghei in mice, with smaller and more electron-donating substituents on the phenyl ring leading to increased activity. []

Relevance: While structurally distinct from N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, this series underscores the importance of exploring the structure-activity relationships of compounds containing a chlorine atom and various substituents. This information can guide the design and optimization of novel compounds, including those structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, for diverse therapeutic applications. []

Bisiridium (III) (Ir(CF3BNO)2-pop) and Bisiridium (III) (Ir(BNO)2-pop)

Compound Description: These are two heteroleptic iridium (III) complexes designed for use in solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). [] Both complexes demonstrate high external quantum efficiency (EQE) and intense green emission, with Ir(CF3BNO)2-pop exhibiting superior performance. []

Relevance: Although structurally unrelated to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, these complexes highlight the application of trifluoromethyl-containing compounds in material science. This finding expands the potential applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide and its analogs beyond the realm of traditional drug discovery. []

Properties

CAS Number

1207059-56-0

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide

Molecular Formula

C20H22ClF3N4O2

Molecular Weight

442.87

InChI

InChI=1S/C20H22ClF3N4O2/c1-12-5-7-28(8-6-12)19-25-13(2)9-18(27-19)30-11-17(29)26-16-10-14(20(22,23)24)3-4-15(16)21/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,26,29)

InChI Key

MTTPMBUXFKAIBY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.